molecular formula C16H18N2O3 B2618449 5-methoxy-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1105249-98-6

5-methoxy-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2618449
CAS No.: 1105249-98-6
M. Wt: 286.331
InChI Key: SGVBNQOXDPORKA-UHFFFAOYSA-N
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Description

5-methoxy-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide is a synthetic organic compound that belongs to the dihydropyridine class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique chemical structure, which includes a methoxy group, a methyl group, an oxo group, and a phenylethyl group attached to a dihydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Methoxy Group: This step may involve methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Phenylethyl Group: This can be done through a nucleophilic substitution reaction where a phenylethyl halide reacts with the dihydropyridine intermediate.

    Oxidation to Form the Oxo Group: This step may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, compounds of the dihydropyridine class are often studied for their potential as calcium channel blockers, which can have implications in treating cardiovascular diseases.

Medicine

Medicinally, derivatives of dihydropyridine are explored for their potential therapeutic effects, including antihypertensive and anti-inflammatory properties.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide would depend on its specific biological target. For example, if it acts as a calcium channel blocker, it would inhibit the influx of calcium ions into cells, thereby affecting cellular processes such as muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker used to treat hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Nicardipine: Used in the treatment of angina and high blood pressure.

Uniqueness

What sets 5-methoxy-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide apart from these similar compounds is its specific substitution pattern, which may confer unique biological activities or pharmacokinetic properties.

Properties

IUPAC Name

5-methoxy-1-methyl-4-oxo-N-(1-phenylethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11(12-7-5-4-6-8-12)17-16(20)13-9-14(19)15(21-3)10-18(13)2/h4-11H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVBNQOXDPORKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=O)C(=CN2C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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